

An In-depth Technical Guide to Dicyclohexylamine Benzoate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Dicyclohexylamine benzoate*

Cat. No.: *B3049870*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylamine benzoate, a salt formed from the reaction of dicyclohexylamine and benzoic acid, is a compound with applications in various chemical industries, notably as a corrosion inhibitor. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Chemical Properties

Dicyclohexylamine benzoate is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, compiled from various sources.

| Property | Value |
|--------------------------|------------------------------------------------------------------------------|
| Molecular Formula | C ₁₉ H ₂₉ NO ₂ |
| Molecular Weight | 303.4 g/mol [1] |
| CAS Number | 22355-34-6 |
| Appearance | Off-white crystalline powder [2] |
| Melting Point | 194 °C to 212 °C (range observed from different sources) [2] |
| Boiling Point | 256.1 °C at 760 mmHg |
| Flash Point | 96.1 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents [2] |
| pKa of Dicyclohexylamine | 10.39 to 11.25 [1] |

Chemical Structure

Dicyclohexylamine benzoate is an ammonium salt. It is formed through the acid-base neutralization reaction between the secondary amine, dicyclohexylamine, and the carboxylic acid, benzoic acid. In this reaction, the lone pair of electrons on the nitrogen atom of dicyclohexylamine accepts a proton (H⁺) from the hydroxyl group of benzoic acid. This results in the formation of the dicyclohexylammonium cation and the benzoate anion, which are held together by electrostatic forces.[\[1\]](#)

Dicyclohexylamine Benzoate Structure

Experimental Protocols

Synthesis of Dicyclohexylamine Benzoate via Direct Neutralization

This protocol describes a common laboratory-scale synthesis of **dicyclohexylamine benzoate**.

Materials:

- Benzoic acid ($C_7H_6O_2$)
- Dicyclohexylamine ($C_{12}H_{23}N$)^[3]
- Ethanol (C_2H_5OH)
- Distilled water
- Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)
- Heating plate with magnetic stirrer
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a 250 mL Erlenmeyer flask, dissolve 12.21 g (0.1 mol) of benzoic acid in 100 mL of ethanol.
- Gently heat the solution on a heating plate with stirring until all the benzoic acid has dissolved.
- In a separate beaker, weigh out 18.13 g (0.1 mol) of dicyclohexylamine.
- Slowly add the dicyclohexylamine to the warm benzoic acid solution while stirring continuously. An exothermic reaction will occur, and a white precipitate may start to form.
- After the addition is complete, continue to stir the mixture and heat it to reflux (approximately 78 °C for ethanol) for 1 hour to ensure the reaction goes to completion.
- Remove the flask from the heat and allow it to cool slowly to room temperature. The **dicyclohexylamine benzoate** will crystallize out of the solution.
- To maximize the yield, place the flask in an ice bath for 30 minutes.

- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
- Dry the purified **dicyclohexylamine benzoate** in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Methods

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to confirm the formation of the salt and identify the key functional groups.

Sample Preparation:

- Prepare a KBr pellet by grinding a small amount of the dried **dicyclohexylamine benzoate** sample with dry potassium bromide and pressing it into a transparent disk.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Expected Spectral Features:

- N-H Stretching: A broad absorption band is expected in the region of 2400-2800 cm^{-1} corresponding to the stretching vibrations of the N-H bond in the dicyclohexylammonium cation.
- C-H Stretching: Absorption bands from the C-H stretching of the cyclohexyl and phenyl groups will appear around 2850-3000 cm^{-1} .
- C=O Stretching (Carboxylate): The characteristic symmetric and antisymmetric stretching vibrations of the carboxylate anion (COO^-) are expected in the regions of 1300-1420 cm^{-1} and 1550-1610 cm^{-1} , respectively. The absence of a strong C=O stretching band from the carboxylic acid at $\sim 1700 \text{ cm}^{-1}$ indicates the completion of the acid-base reaction.
- C=C Stretching: Aromatic C=C stretching vibrations from the benzoate ring are expected around 1450-1600 cm^{-1} .

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the compound.

Sample Preparation:

- Dissolve approximately 10-20 mg of **dicyclohexylamine benzoate** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is important as the chemical shifts can be solvent-dependent.

Expected ¹H NMR Spectral Features:

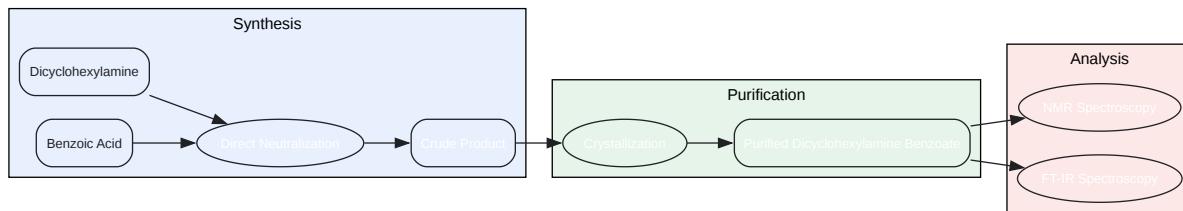
- Aromatic Protons: Signals corresponding to the protons on the benzoate ring are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm.
- Cyclohexyl Protons: A complex series of multiplets for the protons of the two cyclohexyl rings will be observed in the aliphatic region, generally between δ 1.0 and 3.5 ppm.
- N-H Proton: A broad signal for the N-H proton of the dicyclohexylammonium cation may be observed, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

- Aromatic Carbons: Signals for the carbons of the benzoate ring will appear in the downfield region, typically between δ 120 and 170 ppm. The carboxylate carbon (COO⁻) will be the most downfield signal.
- Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl rings will be observed in the upfield region, generally between δ 20 and 60 ppm.

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the workflow from starting materials to the final, characterized product.



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Synthesis and Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of **dicyclohexylamine benzoate**. The experimental protocols for its synthesis and analytical characterization offer a practical resource for laboratory work. The presented data and methodologies are intended to support further research and application development involving this compound.

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